Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl-
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Overview
Description
Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl-: is a chemical compound with the molecular formula C13H18N2O5 It is a derivative of benzamide, characterized by the presence of three methoxy groups at the 3, 4, and 5 positions of the benzene ring and a morpholine group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and morpholine.
Formation of Acid Chloride: The 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with morpholine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods: Industrial production of Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzamide: Similar structure but lacks the morpholine group.
3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide: Contains a methoxybenzyl group instead of morpholine.
3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide: Contains a methylphenyl group instead of morpholine.
Uniqueness: Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
104699-39-0 |
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Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C14H20N2O5/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)15-16-4-6-21-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
APZNYDSXJUYSSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2CCOCC2 |
Origin of Product |
United States |
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